molecular formula C14H8N4O3 B12556076 Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- CAS No. 143560-36-5

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-

Cat. No.: B12556076
CAS No.: 143560-36-5
M. Wt: 280.24 g/mol
InChI Key: YQACGRUFELWJSG-UHFFFAOYSA-N
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Description

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-, with CAS Number 143560-36-5, is a chemical compound of interest in medicinal chemistry research . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the 5-nitrofuran moiety, like this one, are extensively investigated for their potential antimicrobial properties against drug-resistant bacterial and fungal strains . The nitro group is a key pharmacophore in several bioactive molecules; in biological systems, it can undergo enzymatic reduction to generate reactive intermediates that inhibit essential microbial enzymes . Specifically, nitrofuran derivatives are known to inhibit bacterial enzymes involved in aerobic and anaerobic glucose and pyruvate metabolism, which can disrupt critical energy production pathways . The unique molecular structure of this compound, which integrates a nitrofuranyl group with a propanedinitrile (malononitrile) core and a phenylamino moiety, presents multiple sites for potential chemical interaction and modification. This makes it a valuable scaffold for constructing novel chemical entities in diversity-oriented synthesis . Researchers may explore its application as a building block in the synthesis of more complex molecules, such as 5-ene-4-thiazolidinones, which are a prominent class of heterocycles studied for their broad pharmacological profiles . Its primary research utility lies in early-stage drug discovery for developing new antimicrobial agents and in fundamental studies exploring structure-activity relationships (SAR) of nitrofuran-containing compounds.

Properties

CAS No.

143560-36-5

Molecular Formula

C14H8N4O3

Molecular Weight

280.24 g/mol

IUPAC Name

2-[anilino-(5-nitrofuran-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C14H8N4O3/c15-8-10(9-16)14(17-11-4-2-1-3-5-11)12-6-7-13(21-12)18(19)20/h1-7,17H

InChI Key

YQACGRUFELWJSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)C#N)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-Nitro-2-Furaldehyde

The nitro-furanyl moiety is critical. While direct nitration of 2-furaldehyde is challenging due to furan ring instability, alternative routes include:

  • Electrophilic Nitration : Introducing a nitro group at the 5-position of 2-furaldehyde via controlled nitration.
  • Oxidation of Nitro-Furan Alcohol : Reducing 5-nitro-2-furanol to the aldehyde, though this requires careful oxidation conditions to avoid ring degradation.

Key Challenges:

  • Nitro-furans are prone to decomposition under harsh conditions.
  • Regioselectivity control during nitration is essential.

Formation of Schiff Base Intermediate

Aniline reacts with 5-nitro-2-furaldehyde to form a Schiff base (imine) under mild acidic or neutral conditions:
$$
\text{5-Nitro-2-furaldehyde} + \text{Aniline} \xrightarrow{\text{H}^+/\text{H}2\text{O}} \text{Schiff Base} + \text{H}2\text{O}
$$
Optimal Conditions:

  • Solvent: Ethanol or acetonitrile.
  • Catalyst: Acetic acid or ammonium acetate.
  • Temperature: 25–60°C.

Knoevenagel Condensation with Malononitrile

The Schiff base undergoes condensation with malononitrile in the presence of a base catalyst:
$$
\text{Schiff Base} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{Propanedinitrile Derivative} + \text{H}_2\text{O}
$$
Critical Parameters:

  • Catalyst : Piperidine, ammonium acetate, or KOH.
  • Solvent : Ethanol, DMF, or acetonitrile.
  • Temperature : Reflux (60–90°C) for 4–12 hours.

Reaction Optimization and Purification

Solvent and Catalyst Selection

Factor Options Rationale
Solvent Ethanol, Acetonitrile, DMF Polar aprotic solvents enhance nucleophilicity of malononitrile.
Catalyst Ammonium Acetate, Piperidine, KOH Weak bases prevent over-alkylation or side reactions.
Temperature 60–90°C (reflux) Balances reaction rate and thermal stability of nitro-furan.

Purification Techniques

Method Procedure Yield
Crystallization Dissolve in ethanol, cool to 0°C, filter. Moderate (40–60%)
Column Chromatography Use silica gel with ethyl acetate/hexane (1:4). Higher purity

Mechanistic Considerations

  • Electrophilic Activation : The nitro group at the 5-position of the furan ring enhances the electrophilicity of the aldehyde carbonyl, facilitating nucleophilic attack by aniline.
  • Base-Mediated Deprotonation : Malononitrile is deprotonated by the base catalyst, generating a nucleophilic enolate that attacks the Schiff base.
  • Elimination Step : Water is eliminated, forming the conjugated methylene bridge.

Challenges and Mitigation Strategies

Challenge Solution
Furan Ring Instability Use mild reaction conditions (e.g., 60°C vs. 100°C).
Schiff Base Hydrolysis Conduct reactions under anhydrous conditions or use Dean-Stark traps.
Low Yield Optimize catalyst loading or extend reaction time.

Comparison with Analogous Compounds

Compound Synthetic Route Key Reagents Yield Source
Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- Condensation of nitro-benzaldehyde and malononitrile Acetonitrile, KOH 38–40%
(3,4-Dimethoxybenzylidene)propanedinitrile Knoevenagel condensation Ethanol, NH4OAc 60–70%
2-Amino-4,5-dihydrothiophene derivatives Michael addition followed by cyclization EtOH, KOH 74–93%

Chemical Reactions Analysis

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The phenylamino group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The compound’s overall structure allows it to participate in multiple pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to the propanedinitrile family, where substituents on the methylene group dictate chemical behavior. Key analogs include:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence ID
[(5-Methyl-2-furyl)methylene]malononitrile 5-Methyl-2-furanyl C₉H₆N₂O Density: 1.193 g/cm³; Melting Point: 93–95°C (ethanol). Used in organic synthesis.
2-Chlorobenzylidenemalononitrile 2-Chlorophenyl C₁₀H₅ClN₂ Lacrimator (CS gas); CAS RN: 2698-41-1.
2-[(4-Methoxyphenyl)methylene]propanedinitrile 4-Methoxyphenyl C₁₁H₈N₂O Enhanced solubility in polar solvents; applications in organic synthesis.
Propanedinitrile, [[2-(diphenylamino)-4-phenyl-5-thiazolyl]methylene] Thiazole-diphenylamino C₂₅H₁₆N₄S Molecular weight: 404.49; potential heterocyclic applications.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound likely increases electrophilicity compared to methyl (in ) or methoxy (in ) substituents, making it more reactive in nucleophilic additions.
  • Biological Activity: Nitrofuran derivatives (e.g., Furaltadone, Nifurtoinol) are known antibacterials , suggesting the target compound’s nitro-furan moiety may confer antimicrobial properties. In contrast, 2-chlorobenzylidenemalononitrile (CS gas) is a lacrimator, highlighting how substituents redirect applications .

Physicochemical Properties

While direct data on the target compound’s properties are absent, trends can be inferred:

  • Thermal Stability: Methylfuran-substituted malononitrile () melts at 93–95°C, whereas chlorophenyl derivatives () are liquids at room temperature. The target compound’s melting point is expected to fall between these values due to nitro-group rigidity.

Biological Activity

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a furan ring substituted with a nitro group and a phenylamino moiety. The synthesis typically involves the reaction of appropriate nitriles with substituted anilines under controlled conditions. Various methods have been explored, including microwave-assisted synthesis and solvent-free conditions, which enhance yields and reduce reaction times.

Anticancer Activity

The compound's structural features may confer anticancer properties, as seen in related furan-based compounds. Research indicates that furan derivatives can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer lines. For example, studies on related compounds have shown IC50 values less than 20 µM against human cancer cell lines .

StudyCell Line TestedIC50 Value (µM)Reference
Study AA431 (epidermoid carcinoma)<20
Study BMCF-7 (breast cancer)<15

The biological activity of propanedinitrile may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of electron-withdrawing groups like nitro can enhance the compound's reactivity towards nucleophiles in biological systems, potentially leading to DNA damage or disruption of cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of furan derivatives reported that compounds with similar structural motifs exhibited significant antibacterial activity. The findings suggest that the incorporation of nitro groups enhances interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Anticancer Properties : In vitro studies demonstrated that certain furan-based compounds could inhibit tumor growth by inducing reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells. This mechanism has been observed in several studies where furan derivatives were tested against various cancer types.

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